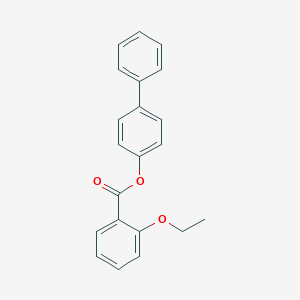

(4-Phenylphenyl) 2-ethoxybenzoate

Beschreibung

(4-Phenylphenyl) 2-ethoxybenzoate is an aromatic ester comprising a biphenyl (4-phenylphenyl) group linked via an ester bond to a 2-ethoxybenzoic acid moiety. The biphenyl group enhances lipophilicity, while the ethoxy substituent at the ortho position of the benzoate may influence steric hindrance and electronic effects.

Eigenschaften

Molekularformel |

C21H18O3 |

|---|---|

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(4-phenylphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C21H18O3/c1-2-23-20-11-7-6-10-19(20)21(22)24-18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |

InChI-Schlüssel |

NCQNCKIGFWVWDD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate typically involves the esterification of 4-hydroxybiphenyl with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

Pharmaceuticals: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.

Electronics: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

Methyl 4-(tert-butyl)-2-ethoxybenzoate (): Substituent: tert-butyl at the para position. Steric bulk reduces aromatic interactions but enhances solubility in non-polar solvents. Synthesis involves trimethylaluminum-mediated coupling, suggesting compatibility with bulky substituents .

2-Ethoxy-4-formylphenyl 4-methylbenzoate ():

- Substituents: Formyl (electron-withdrawing) at the para position and methyl at the benzoate.

- Molecular weight: 284.31 g/mol; higher polarity due to the formyl group enables reactivity in Schiff base formation .

Diphenyl(4-adamantylphenyl)phosphine (AdTPP) ():

- Substituent: Adamantyl (highly rigid and hydrophobic).

- Host-guest interaction (Kf ~ 2×10²) is superior to tert-butyl or biphenyl analogs due to enhanced van der Waals interactions in supercritical CO₂ .

Comparative Analysis :

| Property | (4-Phenylphenyl) 2-Ethoxybenzoate* | Methyl 4-(tert-butyl)-2-ethoxybenzoate | 2-Ethoxy-4-formylphenyl 4-methylbenzoate | AdTPP (Phosphine Analog) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~318.37 (estimated) | ~264.34 | 284.31 | ~400.50 |

| LogP (Predicted) | ~5.2 | ~4.8 | ~3.9 | ~6.1 |

| Key Interaction | π-π stacking (biphenyl) | Steric hindrance (tert-butyl) | Schiff base formation (formyl) | Host-guest (adamantyl) |

| Solubility | Low in polar solvents | Moderate in organic solvents | Moderate in polar aprotic solvents | Low in scCO₂ |

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.